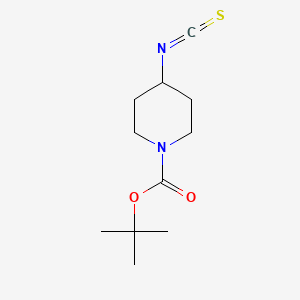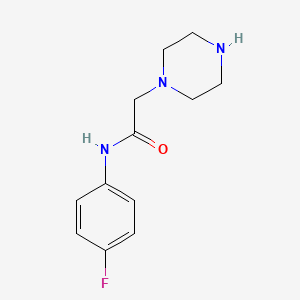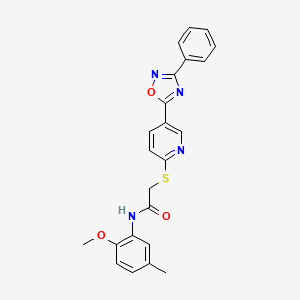
N-(2-methoxy-5-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-methoxy-5-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide" is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities. The compound of interest is structurally related to various synthesized acetamide derivatives that have been explored for their potential anticancer properties and enzyme inhibition capabilities.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves a multi-step process starting from aromatic organic acids, which are converted into esters, hydrazides, and subsequently 1,3,4-oxadiazole-2-thiols. These thiols are then reacted with substituted acetamides to yield the final compounds. For instance, the synthesis of 2-chloro N-aryl substituted acetamide derivatives involves the use of LCMS, IR, 1H and 13C spectroscopies for characterization . Similarly, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide includes the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by subsequent reactions to yield the target compounds .
Molecular Structure Analysis
The molecular structure of such compounds is confirmed using various spectroscopic techniques. For example, 1H-NMR, IR, and mass spectral data are used to elucidate the structures of the synthesized compounds . These techniques ensure the correct molecular framework has been achieved, which is crucial for the desired biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for introducing the desired functional groups that confer biological activity. The use of reagents like N,N-dimethyl formamide (DMF), sodium hydride (NaH), and phosphorus pentasulfide in pyridine indicates the complexity of these reactions . These reactions are designed to yield compounds with specific inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their biological activities. The cytotoxicity of these compounds against various cancer cell lines is determined using assays like the MTT assay, and the IC50 and CC50 values are obtained to measure their effectiveness . The compounds exhibit varying degrees of cytotoxicity, with some showing high potency against specific cell lines . The enzyme inhibition studies also provide insight into the selectivity and potency of these compounds against different enzymes .
科学的研究の応用
Anticancer Properties
Research indicates that derivatives of 1,3,4-oxadiazole, similar in structure to N-(2-methoxy-5-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide, possess promising anticancer properties. These compounds have been synthesized and screened for cytotoxicity on various human leukemic cell lines. For instance, a study revealed that a specific compound within this class demonstrated high cytotoxicity on PANC-1 and HepG2 cell lines, indicating potential for anticancer applications (Vinayak et al., 2014).
Pharmacological Potential
Another study explored the pharmacological potential of derivatives including 1,3,4-oxadiazole and pyrazole. The research highlighted binding affinity and moderate inhibitory effects of these compounds in various assays, suggesting potential roles in toxicity assessment, tumour inhibition, and free radical scavenging (Faheem, 2018).
Antibacterial Activity
Derivatives of 1,3,4-oxadiazole, similar to the chemical , have been synthesized and tested for their antibacterial activity. A particular study synthesized various derivatives and found them to exhibit significant antibacterial activity, pointing towards potential applications in the field of antibacterial drug development (Ramalingam et al., 2019).
Antimicrobial and Cytotoxic Activity
Compounds within the same chemical family have been reported to exhibit antimicrobial and cytotoxic activity. Some derivatives demonstrated higher antimicrobial activity against gram-negative bacteria compared to gram-positive bacteria and showcased antiproliferative activity against specific human tumor cell lines, indicating potential as chemotherapeutic agents (Kaya et al., 2017).
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-15-8-10-19(29-2)18(12-15)25-20(28)14-31-21-11-9-17(13-24-21)23-26-22(27-30-23)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFILECOGKAUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Imidazol-1-ylmethyl)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2502277.png)
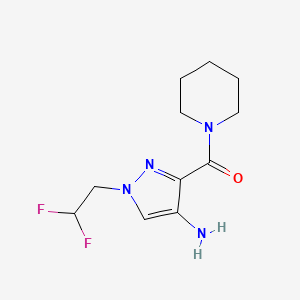
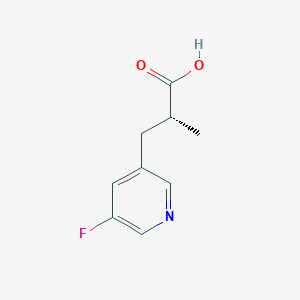
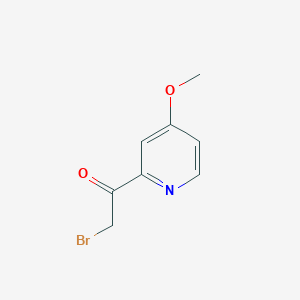
![[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2502283.png)
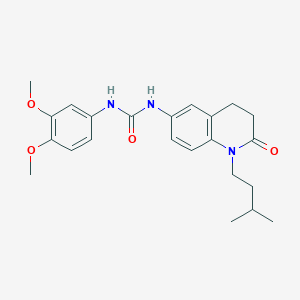
![2-chloro-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2502285.png)
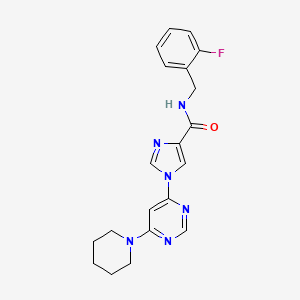
![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2502288.png)

![2-(5-((2-amino-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide](/img/structure/B2502294.png)
